2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) derivatives, which includes 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine, often involves the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . For instance, the synthesis of tipranavir, a TFMP derivative, was achieved using a chiral auxiliary .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine comprises a pyridine ring with a trifluoromethyl group, a methoxy group, and a chlorine atom attached to it .Chemical Reactions Analysis
The chloride in 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine can be transformed into different intermediates, such as 4H-pyran-4-one, by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine are influenced by the presence of the trifluoromethyl group, the methoxy group, and the chlorine atom .Scientific Research Applications
Pathways in Organic Chemistry
Research by Gros, Choppin, and Fort (2003) explored the lithiation pathway of 2-chloro and 2-methoxypyridine, which are structurally related to 2-chloro-3-methoxy-6-(trifluoromethyl)pyridine. They focused on the lithiation process and proposed a mechanism involving precomplexation and the formation of a dilithio pyridine intermediate (P. Gros, S. Choppin, & Y. Fort, 2003).
Inorganic Chemistry and Complex Formation
Nückel and Burger (2001) reported on the synthesis of square-planar, terdentate aryl-substituted pyridine−diimine Rh(I) and Ir(I) chloro complexes, starting from compounds including methoxy- and triflate-substituted pyridines. They developed novel synthetic approaches for these complexes, highlighting the versatility of pyridine derivatives in coordination chemistry (Stefan Nückel and P. Burger, 2001).
Antimicrobial Activities and DNA Interaction
Evecen et al. (2017) investigated 2-chloro-6-(trifluoromethyl)pyridine, closely related to the specified compound, for its antimicrobial activities and interaction with DNA. They used various spectroscopic methods and theoretical calculations to explore its properties and interactions, providing insights into the potential biological applications of similar pyridine derivatives (M. Evecen, M. Kara, Ö. İdil, & H. Tanak, 2017).
Synthesis and Structural Analysis
Sharma, Yadav, and Singh (2011) conducted ab-initio Hartree-Fock and Density Functional Theory calculations on 2-chloro-6-methoxy-3-nitropyridine, which shares structural similarities with the compound . Their research provided valuable insights into the vibrational spectra and structural parameters of such molecules, contributing to our understanding of pyridine derivative synthesis and properties (Anamika Sharma, M. K. Yadav, & M. Singh, 2011).
Future Directions
properties
IUPAC Name |
2-chloro-3-methoxy-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYYYRJKKWLDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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